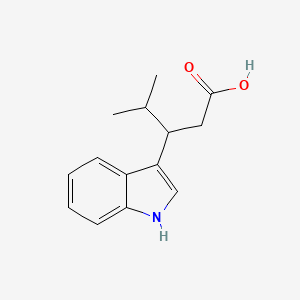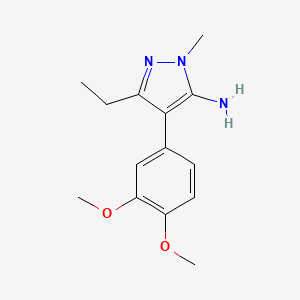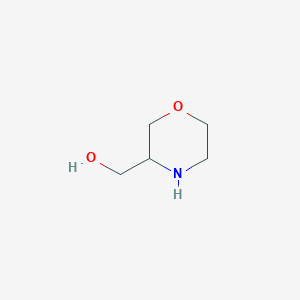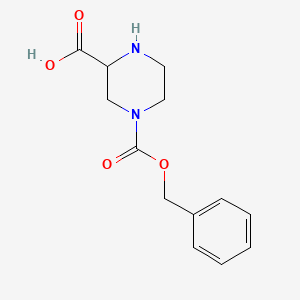
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol" is a multifunctional molecule that contains several distinct functional groups: an amino group attached to a phenyl ring, an ether linkage (phenoxy), and an imidazole ring attached to a propanol backbone. This structure suggests potential for a variety of chemical reactions and biological activities, given the presence of the imidazole ring, which is a common motif in pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and intermediates. For example, a synthetic pathway to substituted imidazoles has been developed from amino phenols, which involves the formation of an imidazole ring from two methanimine derivatives . Another synthesis method involves the reaction of isoxazolone derivatives with triethylamine to form imidazo benzothiazole derivatives . Although these methods do not directly describe the synthesis of "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol," they provide insight into the types of reactions that might be employed in its synthesis, such as ring closures and the use of nucleophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite intricate. For instance, the structure of a rearrangement product, "1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole," was determined to be monoclinic with a planar, conjugated, and aromatic imidazol-4-yl-triazole system . This suggests that the molecular structure of "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol" could also exhibit planarity in the imidazole region, which may influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazole rings are known to participate in various chemical reactions. They can act as nucleophiles due to the lone pair of electrons on the nitrogen atom, or as electrophiles if they carry a positive charge. The amino group on the phenyl ring could be involved in substitution reactions or could form hydrogen bonds, affecting the molecule's solubility and binding properties. The presence of the ether linkage adds another dimension to the reactivity, potentially undergoing cleavage under acidic or basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol" would be influenced by its functional groups. The imidazole ring could contribute to the molecule's basicity and ability to engage in hydrogen bonding, affecting its solubility in water and organic solvents. The amino group could also impact the compound's solubility and ability to form salts with acids. The molecule's overall polarity would be determined by the balance between the polar groups (amino and hydroxyl) and the more hydrophobic phenyl ring.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
- Compounds similar to "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol" have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies include the creation of derivatives of ornidazole with significant activity against bacterial strains like Bacillus subtilis, although their antileukemic activities were limited (Şenkardeş et al., 2020).
Ionic Liquid Synthesis
- A compound structurally similar to "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol" was used to synthesize protic hydroxylic ionic liquids with two types of nitrogenous centers, demonstrating properties like high conductivity and low glass transition temperature, relevant for material science applications (Shevchenko et al., 2017).
Fluorescence Studies
- Research on compounds with a structure related to "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol" included the synthesis of a fluorescent probe for Zn2+, demonstrating potential applications in biochemistry and analytical chemistry (Zheng Wen-yao, 2012).
Angiotensin II Receptor Antagonism
- Derivatives of "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol" were explored as angiotensin II receptor antagonists, indicating potential applications in the treatment of hypertension (Palkowitz et al., 1994).
Corrosion Inhibition
- Imidazolium zwitterions derived from similar compounds have been studied as corrosion inhibitors for mild steel, highlighting applications in material protection and industrial chemistry (Srivastava et al., 2017).
CO2 Capture and Metal Ion Detection
- Cadmium(II) metal-organic frameworks (MOFs) synthesized from compounds related to "1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol" have been shown to be effective in CO2 capture and detecting metal ions, indicating their potential in environmental chemistry (Wang et al., 2018).
Electrochemical and Surface Studies
- Imidazole derivatives, related to the compound of interest, have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions, contributing to our understanding of surface chemistry and material protection (Prashanth et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNAHQWRBPXANI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424594 |
Source


|
| Record name | 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol | |
CAS RN |
878668-47-4 |
Source


|
| Record name | 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)





